molecular formula C5H12ClNO3 B554953 Ethyl L-serinate hydrochloride CAS No. 26348-61-8

Ethyl L-serinate hydrochloride

Cat. No. B554953
CAS RN: 26348-61-8
M. Wt: 169.61 g/mol
InChI Key: JZJQCLZQSHLSFB-WCCKRBBISA-N
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Description

Ethyl L-serinate hydrochloride, also known as H-Ser-OEt, is a compound with the molecular formula C5H12ClNO3 . It is used for research and development purposes and is not intended for medicinal or household use . It appears as a white to beige needle-like crystalline powder .


Molecular Structure Analysis

The molecular formula of Ethyl L-serinate hydrochloride is C5H12ClNO3 . It has a molecular weight of 169.61 g/mol . The structure includes an ethyl ester group attached to the serine molecule, making it an ester derivative of the amino acid serine .


Physical And Chemical Properties Analysis

Ethyl L-serinate hydrochloride is soluble in water . It is hygroscopic, meaning it readily absorbs moisture from the environment . It is stored at a temperature of -20°C .

Scientific Research Applications

Biomedical Polymer Applications

Ethyl L-serinate hydrochloride has shown promising applications in the field of biomedical polymers. Specifically, research has highlighted the synthesis of methylated mono- and di(ethylene glycol)-functionalized polymers of L-serine, which adopt beta-sheet conformations and demonstrate unique solubility properties in water. These polymers exhibit potential in biomedical applications due to their processability and structural characteristics (Hwang & Deming, 2001).

Spectroscopy and Detection

Surface-enhanced Raman scattering (SERS) is another area where Ethyl L-serinate hydrochloride has been utilized. Studies have used this technique for quantitative detection of ethyl carbamate in alcoholic beverages, leveraging the high Raman enhancement provided by silver-coated gold nanoparticle colloids. This demonstrates the potential of Ethyl L-serinate hydrochloride in the field of analytical chemistry and substance detection (Yang et al., 2013).

Cryopreservation

Remarkably, Ethyl L-serinate hydrochloride has also been identified as a potential material for cryopreservation. Research indicates that water-soluble, nonionic, biodegradable, and biocompatible polymers like this have significant potential in the biomedical field, particularly due to their cryoprotective effects on red blood cells. This opens up new avenues for its application in medical preservation and transplantation (Sun et al., 2021).

Chemical Synthesis

Furthermore, Ethyl L-serinate hydrochloride plays a role in chemical synthesis, particularly in the creation of complex molecules. Its involvement in the synthesis of benzyl O-benzyl-L-serinate hydrochloride, a key intermediate in the production of certain pharmaceuticals, highlights its importance in synthetic chemistry and drug development (Yang Da-cheng, 2003).

Polymer Chemistry

In the realm of polymer chemistry, Ethyl L-serinate hydrochloride is instrumental in the development of novel polymeric materials. For example, the chemoenzymatic polymerization of l-serine ethyl ester in aqueous media without side-group protection showcases the potential of this compound in creating innovative polymers with unique properties, such as beta-sheet/strand structures (Watanabe et al., 2022).

Safety And Hazards

Ethyl L-serinate hydrochloride can cause skin and eye irritation and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using the substance only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, or if swallowed, medical help should be sought .

properties

IUPAC Name

ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJQCLZQSHLSFB-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180951
Record name Ethyl L-serinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl L-serinate hydrochloride

CAS RN

26348-61-8
Record name L-Serine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26348-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-serinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-serinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.56 grams (0.005 mole) of 2-azido-3-benzyloxypropionic acid benzyl ester were dissolved in 10 ml of absolute ethanol, 1.10 grams (0.03 mole) of dry hydrogen chloride led in, and the mixture treated with 0.20 grams of palladium on activated carbon (10%). This reaction mixture was hydrogenated in an autoclave for 40 hours at 25° C., and a hydrogen pressure of 20 bar. After filtration, the filtrate was concentrated on the rotary evaporator, and the residue recrystallized from ethanol/diethyl ether (volume ratio about 1:1). There were obtained 0.81 grams (96% of theory) of D,L-serine ethyl ester hydrochloride having a melting point of 102°-103.5° C. (Literature: 100°-102° C.
Name
2-azido-3-benzyloxypropionic acid benzyl ester
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
X Wang, J Ji, Z Liu, Y Cai, J Tang, Y Shi, C Yang… - Molecules, 2021 - mdpi.com
… Ethyl L-phenylalaninate hydrochloride, ethyl L-serinate hydrochloride, ethyl L-alaninate hydrochloride, ethyl L-valinate hydrochloride, ethyl L-leucinate hydrochloride, L-isoleucine ethyl …
Number of citations: 6 www.mdpi.com
W Lu, X Wang, R Cheng, C Deng, F Meng… - Polymer Chemistry, 2015 - pubs.rsc.org
α-Amino acid-based functional biopolymers are highly appealing for various biomedical applications including controlled drug delivery. In this paper, we report the design and …
Number of citations: 32 pubs.rsc.org
BFD Zaelani, M Safithri… - Jurnal Kimia Sains dan …, 2021 - pdfs.semanticscholar.org
Cholesterol plaque buildup in artery walls occurs due to oxidation of Low-Density Lipoprotein (LDL) molecules by free radicals, which are a risk factor for coronary heart disease. Piper …
Number of citations: 7 pdfs.semanticscholar.org
SA Karpe, D Mondal - ChemistrySelect, 2022 - Wiley Online Library
… In dry DCM under a nitrogen environment, the free hydroxy of ethyl-L-serinate hydrochloride was protected as tert-butyldimethylsilyl ether using TBDMSCl in the presence of imidazole. …
M Safithri, D Nur Faridah, F Ramadani… - Turkish Journal of …, 2022 - degruyter.com
Objectives Bioactive compounds of Piper crocatum Ruiz & Pav, which have acted as antioxidants can be used to prevent and treat degenerative diseases such as hyperglycemia, cancer…
Number of citations: 5 www.degruyter.com
GM Gholam, IA Firdausy - Sasambo Journal of Pharmacy, 2022 - jffk.unram.ac.id
Candida albicans can cause adverse infections in humans. The targeting of Sap 5 is due to its virulence factor in C. albicans. The method used is molecular docking using YASARA …
Number of citations: 4 jffk.unram.ac.id
I Gill, R Lopez-Fandino, E Vulfson - Journal of the American …, 1995 - ACS Publications
An approach to the enzymatic synthesis of oligopeptides is described which relies upon the selectivities of the enzymesemployed rather than on the differential protection of the …
Number of citations: 30 pubs.acs.org
M Umar, M Safithri, R Pratama - HAYATI Journal of Biosciences, 2023 - journal.ipb.ac.id
Colon cancer or colorectal cancer is one of the major health problems in the world. Previous research has proven that red betel leaves extract has anticancer activity against breast …
Number of citations: 1 journal.ipb.ac.id
C James - 1993 - search.proquest.com
May 1993 Page 1 LLLLLLL LLL GGGGL GGG GGGG LLL GGGGG L Page 2 Thesis submitted to the University of Manchester in the Faculty of Technology for the degree of Doctor of …
Number of citations: 0 search.proquest.com
M Weni, M Safithri, DSH Seno - Indonesian Journal of …, 2020 - journal.unpad.ac.id
… Ethyl acetate fraction from Piper crocatum leaves has the highest antioxidant activity and has an inhibition of α-glucosidase containing 6XO32ZSP1D, Ethyl L-serinate hydrochloride …
Number of citations: 17 journal.unpad.ac.id

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